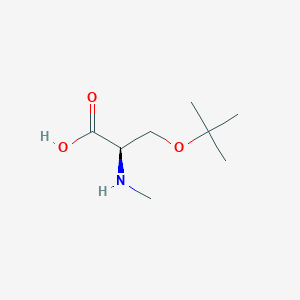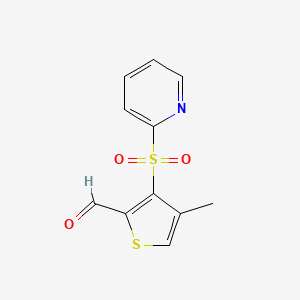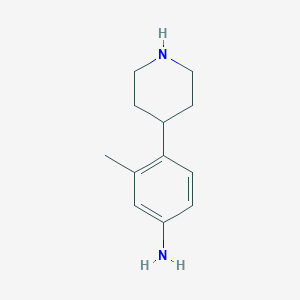
苯胺,3-甲基-4-(4-哌啶基)-
描述
“Benzenamine, 3-methyl-4-(4-piperidinyl)-” is a chemical compound with the molecular formula C12H18N2 . It is also known as 3-Methyl-4-(piperidin-4-yl)aniline . This compound is related to 4-Benzylpiperidine, a drug and research chemical used in scientific studies .
Synthesis Analysis
The synthesis of related compounds like 4-Benzylpiperidine involves the reaction of 4-Cyanopyridine with toluene to give 4-benzylpyridine . The catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis
The molecular structure of “Benzenamine, 3-methyl-4-(4-piperidinyl)-” can be represented by the InChI string: InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3 . The 3D structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The molecular weight of “Benzenamine, 3-methyl-4-(4-piperidinyl)-” is 190.28 . More detailed physical and chemical properties were not found in the search results.科学研究应用
受体亲和力和药理学
- 苯胺衍生物已被探索其对各种受体的亲和力和选择性,例如血清素 5-HT2 受体和多巴胺 D2 受体。具体而言,在药理学研究中,具有 4-哌啶基取代的化合物显示出高的受体亲和力,表明在神经科学和精神药理学中具有潜在应用 (Andersen et al., 1992).
组胺受体拮抗剂
- 苯胺衍生物已被发现是人组胺 H3 受体的强效拮抗剂。这表明在治疗与组胺活性相关的疾病(例如过敏或胃酸紊乱)方面具有潜在应用 (Apodaca et al., 2003).
神经影像应用
- 含有 4-哌啶基的哌啶基和吡咯烷基苯甲酸酯衍生物已被合成,用于神经影像学中的潜在用途,特别是作为毒蕈碱乙酰胆碱受体的配体。这些化合物可能有助于研究神经系统疾病和脑功能 (Skaddan et al., 2000).
药物合成和放射性标记
- 包括具有 4-哌啶基修饰的苯胺衍生物的合成和放射性标记已被报道用于各种制药应用。这些过程对于新药的开发和进行代谢和药代动力学研究至关重要 (Thijssen et al., 1981).
用于保持清醒的 H3 受体拮抗剂
- 哌啶基衍生物被发现作为有效的 H3 受体拮抗剂,在动物模型中促进清醒方面有效。这项研究表明它们在治疗睡眠障碍或发作性睡病方面的潜在用途 (Dvorak et al., 2005).
抗真菌和抗原生动物活性
- 一些苯胺衍生物,特别是那些含有哌啶基的衍生物,已显示出显着的抗真菌和抗原生动物活性,表明它们在治疗传染病方面的潜在用途 (Malhotra et al., 2012; Saify et al., 2011)(Saify et al., 2011).
抗炎应用
- 哌啶基苯衍生物已对其抗炎作用进行了评估,在炎症模型中显示出显着的潜力,这可能导致对炎症疾病的新治疗 (Suleyman et al., 2003; Şahin et al., 2010)(Şahin et al., 2010).
作用机制
Target of Action
3-Methyl-4-(piperidin-4-yl)aniline is a synthetic compound that has been found to have potential applications in the pharmaceutical industry Piperidine derivatives, which include 3-methyl-4-(piperidin-4-yl)aniline, are known to be present in more than twenty classes of pharmaceuticals . They are also found in alkaloids , suggesting a wide range of potential targets.
Mode of Action
It is known that the structure-activity relationship is crucial for the inhibitory effect of piperidine derivatives . The interaction of the compound with its targets likely involves the formation of bonds or interactions with specific amino acids within the active site of the target protein .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is stored in a refrigerator . This suggests that the compound may have specific requirements for storage and handling that could impact its bioavailability.
Result of Action
It is known that piperidine derivatives can have a variety of effects, depending on their specific structure and the targets they interact with .
Action Environment
It is known that the compound is a solid at room temperature and is stored in a refrigerator , suggesting that temperature and other environmental factors may play a role in its stability and efficacy.
生化分析
Biochemical Properties
Benzenamine, 3-methyl-4-(4-piperidinyl)- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of Benzenamine, 3-methyl-4-(4-piperidinyl)- on cells are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, Benzenamine, 3-methyl-4-(4-piperidinyl)- can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, Benzenamine, 3-methyl-4-(4-piperidinyl)- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, Benzenamine, 3-methyl-4-(4-piperidinyl)- can activate certain receptors, leading to downstream signaling events that influence cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenamine, 3-methyl-4-(4-piperidinyl)- can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Benzenamine, 3-methyl-4-(4-piperidinyl)- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of Benzenamine, 3-methyl-4-(4-piperidinyl)- vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes. For example, high doses of Benzenamine, 3-methyl-4-(4-piperidinyl)- have been associated with toxic effects, including cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
Benzenamine, 3-methyl-4-(4-piperidinyl)- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic pathways of Benzenamine, 3-methyl-4-(4-piperidinyl)- can also influence metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of Benzenamine, 3-methyl-4-(4-piperidinyl)- within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution. The localization and accumulation of Benzenamine, 3-methyl-4-(4-piperidinyl)- within different cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of Benzenamine, 3-methyl-4-(4-piperidinyl)- is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of Benzenamine, 3-methyl-4-(4-piperidinyl)- within certain subcellular regions can enhance its interaction with specific biomolecules and influence its biological effects .
属性
IUPAC Name |
3-methyl-4-piperidin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVDHNXZVIGXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B1433687.png)

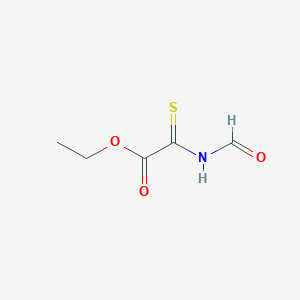
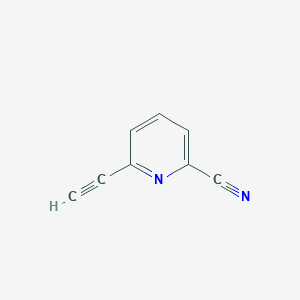

![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde](/img/structure/B1433692.png)


